molecular formula C9H8IN B1396503 4-Iodo-3,5-dimethylbenzonitrile CAS No. 1227311-09-2

4-Iodo-3,5-dimethylbenzonitrile

Cat. No. B1396503
M. Wt: 257.07 g/mol
InChI Key: XDEZDJRLICNWND-UHFFFAOYSA-N
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Description

4-Iodo-3,5-dimethylbenzonitrile is an aryl halide . It is a solid substance with a molecular weight of 257.07 .


Synthesis Analysis

The synthesis of 4-Iodo-3,5-dimethylbenzonitrile involves several steps. The amination reaction time in the synthesis process has been significantly reduced from 12 hours to 15 minutes through an optimized synthetic procedure . This has led to an improvement in the overall yield from 30.4% to 38.5% .


Molecular Structure Analysis

The molecular formula of 4-Iodo-3,5-dimethylbenzonitrile is C9H8IN . The InChI code is 1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

4-Iodo-3,5-dimethylbenzonitrile is a solid substance . It should be stored in a refrigerator . It has a molecular weight of 257.07 .

Scientific Research Applications

Charge-Transfer State Studies

The study of the charge-transfer (CT) state in related compounds, such as 4-dimethylamino-3,5-dimethylbenzonitrile (TMABN), has been explored in a free jet environment. These studies are crucial for understanding the electronic properties and reactivity of these compounds. The work of Kobayashi, Futakami, and Kajimoto (1987) is notable in this regard, as they observed CT emission in TMABN, indicating a significant change in geometry in the upper electronic states, which is relevant to understanding the properties of similar compounds including 4-Iodo-3,5-dimethylbenzonitrile (Kobayashi, Futakami, & Kajimoto, 1987).

Photophysical Properties

The photophysical properties of similar compounds like 4-(Diisopropylamino)benzonitrile and 4-(dimethylamino)benzonitrile have been examined in various conditions, such as thermal vapor and jet expansions. These studies, including those by Daum et al. (2001), help in understanding the behavior of 4-Iodo-3,5-dimethylbenzonitrile under different physical conditions. The focus here is on the fluorescence excitation spectra, which are critical for applications in spectroscopy and material science (Daum et al., 2001).

Structural Analysis

The structure and crystal packing of similar compounds, such as 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles, have been studied at various temperatures. Research by Heine, Herbst‐Irmer, Stalke, Kühnle, and Zachariasse (1994) provides insights into the pyramidal character of the amino N atom in these compounds, which is significant for understanding the structural properties of 4-Iodo-3,5-dimethylbenzonitrile (Heine et al., 1994).

Vibrational Spectroscopy

The vibrational properties of dimethylbenzonitriles, including their infrared and Raman spectra, have been recorded by researchers like Sarma (1986). Such studies are essential for identifying the vibrational modes and understanding the molecular interactions in 4-Iodo-3,5-dimethylbenzonitrile (Sarma, 1986).

Time-Resolved Spectroscopic Investigations

The charge transfer reaction and time-resolved spectroscopic methods have been applied to compounds like 4-dimethylaminobenzonitrile (DMABN) and its derivatives. Studies like those by Kwok et al. (2003) are pertinent for understanding the dynamic behavior of 4-Iodo-3,5-dimethylbenzonitrile in similar environments (Kwok et al., 2003).

Analytical Chemistry Applications

In analytical chemistry, derivatives of dimethylbenzonitriles, such as 4-iodo-2,6-dimethylphenol, have been used in methods for sensitive detection of iodide. The work by Verma, Jain, and Verma (1992) highlights the use of high-performance liquid chromatography for this purpose, which can be relevant to 4-Iodo-3,5-dimethylbenzonitrile in analytical applications (Verma, Jain, & Verma, 1992).

Safety And Hazards

The safety information for 4-Iodo-3,5-dimethylbenzonitrile indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H302 . Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

4-iodo-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEZDJRLICNWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704905
Record name 4-Iodo-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3,5-dimethylbenzonitrile

CAS RN

1227311-09-2
Record name 4-Iodo-3,5-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227311-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
汪小兵, 尹先清, 许方亮, 李俊, 李立威 - 中国医药工业杂志, 2018 - cjph.com.cn
: 本研究报道了一条新路线合成伊卢多啉的关键中间体4'-氨甲酰基-N-叔丁氧羰基-2', 6'-二甲基-L-苯丙氨酸甲酯. 以2, 6-二甲基苯胺为起始原料, 经对位溴取代制得4-溴-2, 6-二甲基苯胺, 再和氰…
Number of citations: 4 www.cjph.com.cn

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